N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-9-6-7-16(13-18)14-21(26)25(15-17-8-4-5-12-23-17)22-24-19-10-2-3-11-20(19)28-22/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXKZEQIFHSISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the methoxyphenyl group and the pyridin-2-ylmethyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amines or alcohols, and substitution may result in various functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of compounds related to N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. For instance, derivatives of benzothiazole have shown promising results against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. These compounds often function by inhibiting vital enzymes within the pathogens, leading to their death or growth inhibition .
Case Study: Antitubercular Activity
A study evaluated a series of thiazole-based compounds for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited significant inhibitory effects, suggesting that modifications in the benzothiazole structure can enhance activity against this pathogen .
Anticancer Properties
The anticancer potential of this compound has been extensively investigated. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, revealing that certain modifications can lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds are also noteworthy. Research has indicated that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced synthesis of pro-inflammatory mediators, making these compounds potential candidates for developing new anti-inflammatory drugs.
Case Study: In Vitro Anti-inflammatory Activity
A study reported the synthesis of novel benzothiazole derivatives and their evaluation for anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked reduction in pro-inflammatory cytokine production, indicating their potential therapeutic use in inflammatory diseases .
Drug Design and Development
The structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets allows for the development of multifunctional agents that can address multiple disease pathways simultaneously.
Structure-Activity Relationship (SAR) Studies
Research focusing on SAR has provided insights into how modifications to the benzothiazole and pyridine moieties influence biological activity. By systematically altering functional groups and evaluating their effects on potency and selectivity, researchers can optimize lead compounds for better therapeutic profiles .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methoxy group and pyridin-2-ylmethyl group, which may affect its biological activity and chemical properties.
N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially leading to different reactivity and applications.
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Lacks the pyridin-2-ylmethyl group, which may influence its interaction with molecular targets.
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both the methoxyphenyl and pyridin-2-ylmethyl groups, which may confer distinct chemical and biological properties. These structural features can enhance its potential as a versatile compound for various scientific and industrial applications.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological efficacy, supported by relevant case studies and research findings.
Synthesis and Structural Characterization
The compound was synthesized through a Knoevenagel condensation reaction involving 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction was conducted in ethanol with triethylamine as a catalyst, yielding the product in approximately 66% yield. The melting point was recorded at 155–157 °C, and the molecular structure was confirmed using techniques such as NMR and mass spectrometry .
Enzyme Inhibition
Recent studies have evaluated the compound's inhibitory effects on key enzymes associated with neurological disorders. It has been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in the metabolism of neurotransmitters. For instance, a derivative of this compound demonstrated an IC50 value of 14.80 ± 5.45 μM against MAO-B, indicating potent activity that may have implications for treating depression and neurodegenerative diseases .
Blood-Brain Barrier Penetration
The compound exhibits favorable properties for blood-brain barrier (BBB) penetration, which is crucial for central nervous system (CNS) therapies. Studies indicated that specific structural modifications enhance its ability to cross the BBB, making it a candidate for further development in neuropharmacology .
Antidepressant Effects
In behavioral studies, the compound showed significant antidepressant-like effects in the forced swim test (FST). Compounds similar to this compound reduced immobility time significantly, suggesting enhanced serotonergic activity .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties. Several related compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
Case Studies
- Study on MAO Inhibition : A study assessed various derivatives of benzo[d]thiazole compounds for their MAO inhibitory activities. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced MAO inhibition, with some compounds achieving over 50% inhibition at low concentrations .
- Antimicrobial Evaluation : In another study, derivatives were evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited MIC values as low as 2 μg/mL, outperforming standard treatments .
Q & A
Q. How to resolve conflicting reports on the role of halogen substituents in antimicrobial activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
